3-(Benzylthio)-6-(4-ethoxyphenyl)pyridazine
Description
3-(Benzylthio)-6-(4-ethoxyphenyl)pyridazine is a pyridazine derivative characterized by a benzylthio (-S-CH₂C₆H₅) group at position 3 and a 4-ethoxyphenyl (-C₆H₄-OCH₂CH₃) substituent at position 4.
Properties
IUPAC Name |
3-benzylsulfanyl-6-(4-ethoxyphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-2-22-17-10-8-16(9-11-17)18-12-13-19(21-20-18)23-14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFQZZUPBXMBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylthio)-6-(4-ethoxyphenyl)pyridazine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzylthiol in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylthio)-6-(4-ethoxyphenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research has indicated that 3-(Benzylthio)-6-(4-ethoxyphenyl)pyridazine exhibits significant anticancer properties. Studies have shown that derivatives of pyridazine compounds can inhibit cell proliferation in various cancer cell lines, including pancreatic cancer (Panc-1). The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring enhance cytotoxic effects, with certain derivatives demonstrating IC50 values in the low micromolar range.
Anticonvulsant Properties
The compound has also been explored for its anticonvulsant activity. In animal models, related pyridazine derivatives have shown protective effects against seizures, indicating that this compound may possess similar properties. The SAR analysis highlights that specific structural features can enhance binding to neuronal targets.
Biochemical Pathways
Pyridazine derivatives have been shown to affect multiple biochemical pathways, which may lead to diverse physiological effects. For instance, they may induce changes in gene expression and modulate enzyme activities.
Case Studies and Research Findings
- Anticonvulsant Studies : A study involving thiazole-pyridazine hybrids demonstrated significant anticonvulsant activity using a picrotoxin-induced convulsion model. The findings indicated that specific structural features enhanced binding to neuronal targets.
- Cytotoxicity Assessments : Research on related pyridazine compounds revealed varying levels of cytotoxicity across different cell lines. Compounds with halogen substitutions exhibited enhanced activity due to increased lipophilicity and better receptor interactions.
- Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinities of this compound to various biological targets. These studies suggest a favorable binding profile with potential targets involved in cancer progression and seizure disorders.
Mechanism of Action
The mechanism of action of 3-(Benzylthio)-6-(4-ethoxyphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Pyridazine Derivatives and Their Substituents
*Calculated based on C₁₉H₁₈N₂OS.
- Substituent Influence: The benzylthio group in the target compound contrasts with oxadiazole-containing analogs (e.g., F840-0243/0244), which exhibit higher molecular weights (404.49 vs. 380.48) due to the oxadiazole ring’s rigidity and nitrogen content. This difference may alter pharmacokinetic profiles, such as metabolic stability .
Physicochemical Properties
- Lipophilicity and Solubility :
- The 4-ethoxyphenyl group increases hydrophobicity compared to hydroxy-substituted analogs (e.g., 3-hydroxy-6-phenylpyridazines), which may limit aqueous solubility but improve blood-brain barrier penetration .
- Oxadiazole-containing analogs (F840-0243/0244) exhibit balanced lipophilicity due to their heteroaromatic rings, whereas trifluoromethyl groups introduce polarity but may reduce bioavailability .
Biological Activity
3-(Benzylthio)-6-(4-ethoxyphenyl)pyridazine is a compound belonging to the pyridazine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a benzylthio group and an ethoxyphenyl moiety. Its structural characteristics contribute to its interaction with various biological targets, influencing its pharmacological effects.
1. Anticancer Activity
Research has shown that pyridazine derivatives exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines:
- Mechanism of Action : Some derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This suggests that this compound may similarly affect CDK activity, leading to reduced tumor growth .
- Case Studies : A series of 3,6-disubstituted pyridazines were evaluated for their anticancer activity against human breast and ovarian cancer cell lines, revealing promising results with IC50 values in the nanomolar range .
2. Antimicrobial Activity
Pyridazine derivatives have also been explored for their antimicrobial properties:
- In vitro Studies : Compounds similar to this compound have shown notable antibacterial and antifungal activities. For example, derivatives were tested against various pathogens, yielding minimum inhibitory concentrations (MICs) that indicate strong antimicrobial efficacy .
- Mechanism : The antimicrobial action is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyridazine derivatives is another area of interest:
- Cytokine Inhibition : Certain compounds have been reported to inhibit interleukin production in stimulated cells, suggesting that this compound may modulate inflammatory responses by targeting cytokine pathways .
Research Findings and Data Tables
The following table summarizes key findings related to the biological activities of pyridazine derivatives, including this compound:
| Activity Type | Related Compounds | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Various 3,6-disubstituted | <100 | CDK inhibition |
| Antimicrobial | Pyridazine derivatives | <500 | Membrane disruption / enzyme inhibition |
| Anti-inflammatory | IL-β inhibitors | Varies | Cytokine pathway modulation |
Q & A
Q. What are the established synthetic routes for 3-(Benzylthio)-6-(4-ethoxyphenyl)pyridazine, and how can reaction conditions be optimized for yield and purity?
A common approach involves nucleophilic substitution or cross-coupling reactions. For example, the benzylthio group can be introduced via thiol-alkylation using benzyl mercaptan under basic conditions. The 4-ethoxyphenyl moiety may be attached via Suzuki-Miyaura coupling with a boronic acid derivative, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (80–110°C). Optimization includes varying solvents (DMF, THF), catalyst loading (1–5 mol%), and reaction time (12–24 hours) to maximize yield while minimizing byproducts like disulfides . Purity can be improved using column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂). Aromatic protons in pyridazine appear as distinct doublets (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 365.12) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between pyridazine and benzene rings, as in ’s pyridothienopyrimidine structure) .
- IR Spectroscopy : Identifies thioether (C-S, ~700 cm⁻¹) and aryl ether (C-O, ~1250 cm⁻¹) bonds .
Advanced Research Questions
Q. How do the electronic effects of the benzylthio and 4-ethoxyphenyl substituents influence the compound’s reactivity and interactions with biological targets?
The benzylthio group (-S-CH₂Ph) is electron-donating via resonance, enhancing nucleophilicity at the pyridazine ring. This may facilitate electrophilic substitution or coordination with metal ions. The 4-ethoxyphenyl group (-OCH₂CH₃) is weakly electron-donating, stabilizing the ring system and influencing π-π stacking in protein binding pockets. Comparative studies with analogs (e.g., replacing -S-CH₂Ph with -CF₃, as in ) show that lipophilicity (logP) and metabolic stability are critical for biological activity . Computational DFT analysis can quantify substituent effects on frontier molecular orbitals (HOMO/LUMO) .
Q. What strategies can resolve conflicting data in biological activity assays (e.g., cytotoxicity vs. enzyme inhibition)?
- Assay Optimization : Use orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) to cross-validate results. For example, ’s DNA interaction study employed UV-Vis titration and gel electrophoresis to confirm binding modes .
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-specific effects at high doses.
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) and vehicle controls to isolate compound-specific effects .
Q. How can computational modeling predict the compound’s potential as a kinase inhibitor or DNA intercalator?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or VEGFR). The pyridazine core may mimic purine scaffolds, while the 4-ethoxyphenyl group could occupy hydrophobic pockets .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes).
- QSAR Models : Corrogate substituent properties (e.g., Hammett σ values) with inhibitory IC₅₀ data from analogs in .
Q. What are the best practices for analyzing the compound’s stability under physiological or storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- pH Stability : Test solubility and stability in buffers (pH 1–10) to simulate gastrointestinal (oral) or lysosomal (intracellular) environments.
- Long-Term Storage : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether group .
Methodological Considerations
Q. How can researchers differentiate between polymorphic forms of the compound, and what implications do these forms have for bioactivity?
- PXRD and DSC : Identify polymorphs via distinct diffraction peaks or melting endotherms. For example, ’s crystal structure (monoclinic, P2₁/c) shows intermolecular hydrogen bonds that stabilize one polymorph .
- Bioactivity Correlation : Test polymorphs in cell-based assays; differences in solubility (e.g., Form I vs. Form II) may alter IC₅₀ values by 2–5 fold .
Q. What advanced techniques are suitable for studying the compound’s interaction with cellular membranes or protein targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
